

# Technical Guide: Synthesis & Application of p-Nitrophenyl Vinyl Carbonate (PNPVC)

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## Compound of Interest

Compound Name: *p*-Nitrophenyl vinyl carbonate

CAS No.: 227466-75-3

Cat. No.: B8584724

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## Executive Summary

**p-Nitrophenyl vinyl carbonate** (PNPVC) is a high-value heterobifunctional linker used primarily in bioconjugation and polymer chemistry. It serves as a dual-modal reagent: the vinyl group allows for radical polymerization or addition reactions, while the *p*-nitrophenyl carbonate moiety acts as an activated ester equivalent, highly susceptible to nucleophilic attack by primary amines (e.g., lysine residues on proteins).

This guide details the synthesis of PNPVC via the nucleophilic acyl substitution of vinyl chloroformate with *p*-nitrophenol. Unlike generic protocols, this workflow emphasizes impurity scavenging and anhydrous integrity to prevent the formation of symmetrical carbonate byproducts or hydrolysis.

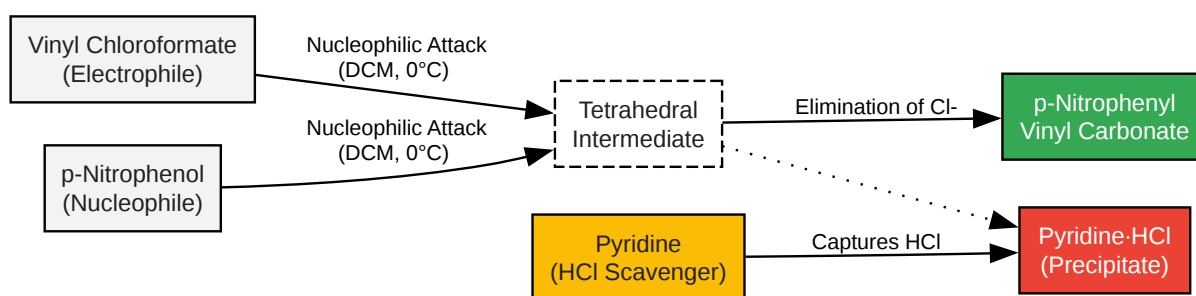
## Part 1: Chemical Basis & Reaction Mechanism

### The Reaction Architecture

The synthesis relies on the reaction between vinyl chloroformate (electrophile) and *p*-nitrophenol (nucleophile) in the presence of a non-nucleophilic base.[1]

- Electrophile: Vinyl chloroformate is highly reactive and lachrymatory. The vinyl group withdraws electron density, making the carbonyl carbon highly electrophilic.
- Nucleophile: p-Nitrophenol is a weak nucleophile due to the electron-withdrawing nitro group; therefore, it requires deprotonation or a base catalyst (pyridine/triethylamine) to facilitate attack.
- Thermodynamics: The reaction is exothermic and generates HCl, driving the equilibrium via the formation of a base-hydrochloride salt.

## Reaction Scheme Visualization



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Figure 1: Mechanistic pathway for the synthesis of PNPVC via acyl substitution.

## Part 2: Strategic Synthesis Protocol

### Reagents & Equipment

Safety Warning: Vinyl chloroformate is a severe lachrymator and corrosive.[2] All operations must occur in a functioning fume hood.[3]

Component	Role	Grade/Spec
p-Nitrophenol	Substrate	>99%, Recrystallized & Dried
Vinyl Chloroformate	Reagent	98%, Stabilized (Store at 4°C)
Pyridine	Base	Anhydrous (Distilled over CaH <sub>2</sub> )
Dichloromethane (DCM)	Solvent	Anhydrous (HPLC Grade)
0.5M HCl	Workup	Cold aqueous solution
1% NaHCO <sub>3</sub>	Workup	Cold aqueous solution

## Step-by-Step Methodology

### Phase A: Preparation (The "Dry" Phase)

- Drying: p-Nitrophenol is hygroscopic. Dry 5.0 g (36 mmol) in a vacuum desiccator over for 4 hours prior to use. Water traces will hydrolyze the chloroformate to toxic gases ( , ).
- Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an Argon/Nitrogen inlet.
- Solvation: Dissolve p-nitrophenol (1.0 equiv) in anhydrous DCM (50 mL). Add Pyridine (1.1 equiv). The solution will turn slightly yellow.<sup>[4]</sup> Cool to 0°C in an ice bath.

### Phase B: The Acylation (Critical Control Point)

- Addition: Dilute Vinyl Chloroformate (1.1 equiv) in 10 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.
  - Why: Rapid addition causes localized heating, leading to decarboxylation or polymerization of the vinyl group.

- Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 3 hours.
  - Visual Check: A white precipitate (Pyridine Hydrochloride) should form.

## Phase C: Purification & Isolation[4]

- Quench: Filter off the precipitated salts using a sintered glass funnel.
- Wash Sequence (The "Self-Validating" Steps):
  - Wash 1 (0.5M HCl): Removes unreacted pyridine. (Check aqueous layer pH; must be acidic).
  - Wash 2 (1% NaHCO<sub>3</sub>): Removes unreacted p-nitrophenol. Critical: Wash quickly and with cold solution to prevent hydrolysis of the carbonate ester. The p-nitrophenoxide ion is yellow; wash until the aqueous layer is no longer bright yellow.
  - Wash 3 (Brine): Dehydrates the organic layer.
- Drying: Dry organic layer over anhydrous  
, filter, and concentrate under reduced pressure (Rotovap) at <30°C. (Do not heat excessively; vinyl groups are thermally sensitive).
- Crystallization: Recrystallize the resulting solid from a mixture of Hexanes/Ethyl Acetate (3:1).

## Part 3: Characterization & Validation

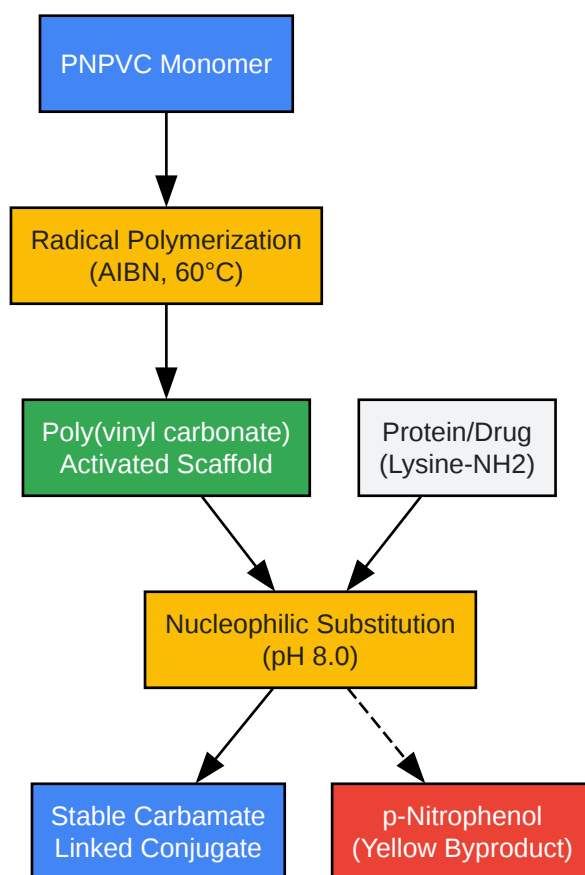
To ensure scientific integrity, the product must be validated against the following data profile.

Technique	Expected Signal	Interpretation
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	8.30 (d, 2H), 7.40 (d, 2H)	Aromatic p-nitrophenyl protons (AA'BB' system).
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	7.10 (dd, 1H), 4.95 (dd, 1H), 4.65 (dd, 1H)	Vinyl protons ( ). Distinctive AMX pattern.
IR Spectroscopy	1775 cm	Strong Carbonate C=O stretch (Distinct from ester).
IR Spectroscopy	1525, 1350 cm	Nitro group ( ) stretches.
Melting Point	~60-62°C	Sharp range indicates high purity.

## Part 4: Applications in Bioconjugation[5]

PNPVC is uniquely positioned for "Click" chemistry and protein modification. The vinyl group allows the molecule to be incorporated into polymer backbones, creating "activated" polymers ready to bind drugs or proteins.

### Workflow: Polymer-Drug Conjugation



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Figure 2: Application of PNPVC in creating activated polymer scaffolds for drug delivery.

## Why PNPVC? (Causality)[1][4][6]

- **Leaving Group Ability:** The p-nitrophenol group ( ) is a significantly better leaving group than standard phenol, allowing conjugation to occur under mild physiological conditions (pH 7.4 - 8.0) without denaturing proteins [1].
- **Stability:** Unlike N-hydroxysuccinimide (NHS) esters which hydrolyze rapidly in water, the carbonate linkage in PNPVC is relatively more stable in aqueous buffers, providing a wider processing window [2].

## References

- Lizza, J. R., & Wipf, P. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). *Organic Syntheses*, 97, 96-124.[4] (Provides analogous purification

protocols for nitrophenyl carbonates). Retrieved from [[Link](#)][4]

- Jin, Y., et al. (2018).[5] Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes... Journal of the American Chemical Society.[5] (Reference for NMR characterization of vinyl carbonate moieties). Retrieved from [[Link](#)]

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## Sources

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